molecular formula C23H16ClNO2S2 B3981134 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3981134
M. Wt: 438.0 g/mol
InChI Key: ZMMVJIKNSWENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, it has been reported to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a role in glucose and lipid metabolism. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities. In vivo studies have demonstrated its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Moreover, this compound has shown promising results in various in vitro and in vivo studies, which makes it a potential candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its clinical application.

Future Directions

There are several future directions for the study of 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is to explore its potential as a herbicide and insecticide in agriculture. Moreover, there is a need to evaluate its toxicity and pharmacokinetic properties before its clinical application. Finally, the synthesis of new derivatives based on this compound could lead to the development of new materials with unique properties.

Scientific Research Applications

The 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been explored for its use in the synthesis of new materials with unique properties.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2S2/c24-18-8-10-19(11-9-18)25-22(26)21(29-23(25)28)14-16-6-12-20(13-7-16)27-15-17-4-2-1-3-5-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMVJIKNSWENAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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